BenchChemオンラインストアへようこそ!

JKC 302

Asthma Endothelin Receptor Antagonist Airway Hyperresponsiveness

Choose JKC 302 (153982-38-8) for research requiring a selective ET-A antagonist with superior stability. Its cyclic, D-amino acid-rich backbone ensures prolonged activity for in vivo studies, outperforming linear analogs. Ideal for investigating receptor-specific roles in pulmonary hypertension and cancer, this tool yields reliable, reproducible data. Ensure proper ET-A blockade validation.

Molecular Formula C30H42N6O6
Molecular Weight 582.7 g/mol
CAS No. 153982-38-8
Cat. No. B115638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJKC 302
CAS153982-38-8
Molecular FormulaC30H42N6O6
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)/t21-,22+,23+,24-,25+/m0/s1
InChIKeyFLVWONZBLRGQPK-VCDBXAJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8]: A Selective Cyclic Pentapeptide ET-A Receptor Antagonist for Cardiovascular and Respiratory Research


Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302), identified by CAS 153982-38-8, is a synthetic cyclic pentapeptide composed of D-Ser, Pro, D-Val, Leu, and D-Trp [1]. It functions as a selective antagonist of the endothelin A (ET-A) receptor, a G-protein coupled receptor mediating vasoconstriction and bronchoconstriction . Its macrocyclic backbone, featuring multiple D-amino acids, confers enhanced proteolytic stability compared to linear peptide analogs . This product is primarily supplied for basic research applications, including studies of cardiovascular pathophysiology, pulmonary hypertension, and receptor pharmacology, and is available from various specialty chemical vendors .

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8]: Why In-Class ET-A Antagonists Are Not Interchangeable in Research


ET-A receptor antagonists constitute a chemically diverse class, including linear peptides (e.g., BQ-123, JKC-301), non-peptidic small molecules (e.g., ambrisentan, bosentan), and cyclic peptides like JKC-302 [1]. These structural differences result in substantial variation in receptor binding kinetics, functional selectivity profiles, metabolic stability, and tissue penetration [2]. For instance, linear peptides are rapidly degraded by plasma proteases, whereas cyclic peptides like JKC-302 exhibit prolonged stability, directly impacting in vivo experimental outcomes [3]. Furthermore, the ability of JKC-302 to only partially block ET-1-induced contraction in asthmatic rat trachea rings highlights a nuanced functional antagonism not replicated by other ET-A blockers [4]. Consequently, substituting one ET-A antagonist for another without validating the specific pharmacological endpoint introduces significant experimental variability and confounds data interpretation.

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8]: A Product-Specific Quantitative Evidence Guide for Informed Procurement


Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8] Partial Functional Antagonism in Asthma Model

In an ex vivo functional assay using isolated tracheal rings from ovalbumin-sensitized asthmatic rats, JKC-302 (Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp)) partially inhibited endothelin-1 (ET-1)-induced contraction by 13.5% [1]. This contrasts with the complete blockade typically observed with other selective ET-A antagonists in vascular preparations, such as BQ-123, which achieves near-maximal inhibition of ET-1-induced vasoconstriction in isolated rat aortic rings [2]. The incomplete inhibition in asthmatic airways suggests a significant contribution of ET-B receptors in this pathological context, a nuance that may be masked by more potent or less selective antagonists [1].

Asthma Endothelin Receptor Antagonist Airway Hyperresponsiveness

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8] Enhanced Proteolytic Stability Due to Cyclic Scaffold

JKC-302 is a cyclic pentapeptide, a structural feature that eliminates the free N- and C-termini found in linear peptide ET-A antagonists like JKC-301 or BQ-123 [1]. This cyclization significantly enhances its resistance to degradation by gastrointestinal proteases and plasma peptidases . While direct comparative half-life data in a single study are limited in public repositories, the class-level inference is strong: cyclic peptides generally exhibit 10- to 100-fold greater metabolic stability than their linear counterparts in biological fluids [2]. This is further reinforced by the inclusion of three D-amino acids (D-Ser, D-Val, D-Trp), which are not recognized by most mammalian proteases, providing an additional layer of enzymatic resistance [1].

Peptide Stability Pharmacokinetics Drug Design

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8] Functional Selectivity Profile in Respiratory Tissues

The functional activity of JKC-302 is characterized by its partial blockade of ET-1-induced contraction in asthmatic rat tracheal rings, an effect attributed to the unmasking of ET-B receptor-mediated responses [1]. This contrasts with non-selective or mixed ET-A/ET-B antagonists like bosentan, which would completely abolish ET-1-induced contraction by blocking both receptor subtypes. While binding affinity (Ki or IC50) data for JKC-302 is not as widely reported as for BQ-123 (ETA Ki ~25 nM) , its distinct functional profile in a pathophysiologically relevant model offers a unique tool. The partial antagonism allows researchers to study the specific contribution of ET-A receptors in a system where ET-B receptors also play a significant role, a nuance lost with more potent or less selective inhibitors.

Receptor Pharmacology Functional Antagonism ET-A vs ET-B

Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) (JKC-302) [153982-38-8]: Recommended Research and Industrial Application Scenarios


Dissecting ET-A vs. ET-B Receptor Contributions in Asthma and Airway Disease Models

Researchers investigating the pathophysiological role of endothelin in asthma, chronic obstructive pulmonary disease (COPD), or other airway hyperresponsiveness conditions will find JKC-302 essential. As demonstrated by its partial (13.5%) inhibition of ET-1-induced contraction in asthmatic rat trachea rings, JKC-302 allows for the specific study of ET-A receptor involvement while preserving ET-B-mediated responses [1]. This enables a more precise understanding of receptor crosstalk than can be achieved with non-selective antagonists (e.g., bosentan) or ET-A antagonists that induce full blockade in these tissues (e.g., BQ-123 in vascular preparations).

In Vivo Studies Requiring Extended Peptide Stability and Reduced Dosing Frequency

For chronic in vivo experiments, such as long-term blood pressure monitoring or tumor xenograft models, the enhanced proteolytic stability of JKC-302 is a critical advantage. Its cyclic pentapeptide structure, containing three D-amino acids, confers significant resistance to degradation by plasma and tissue proteases compared to linear peptide ET-A antagonists [2]. This translates to a more sustained pharmacodynamic effect, reducing the need for continuous infusion via osmotic minipumps and allowing for less frequent bolus dosing, thereby minimizing animal stress and experimental variability.

Investigating Endothelin System in Tumor Angiogenesis and Progression

The ET-A receptor is implicated in tumor angiogenesis, proliferation, and metastasis. JKC-302, as a selective ET-A antagonist, is a valuable tool for probing these mechanisms in cancer research. Patent literature specifically cites JKC-302 as a candidate for use in tumor imaging and diagnostic applications targeting the ET-A receptor [3]. Its use in cell-based assays or in vivo models can help elucidate the role of the ET-1/ET-A axis in tumor growth and response to therapy.

Peptide Engineering and Drug Delivery Scaffold Development

The robust cyclic scaffold of JKC-302, with its defined three-dimensional conformation and high stability, makes it an attractive starting point for peptide engineering. The core structure can be functionalized through chemical modification (e.g., fluorescent labeling, PEGylation, or conjugation to cytotoxic payloads) to create novel molecular probes or targeted drug delivery systems [2]. Its inherent resistance to enzymatic degradation ensures that the core scaffold remains intact during circulation, improving the pharmacokinetic profile of any attached cargo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JKC 302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.